molecular formula C11H20N2O5 B595935 Boc-D-beta-homoglutamine CAS No. 1313054-48-6

Boc-D-beta-homoglutamine

Cat. No. B595935
M. Wt: 260.29
InChI Key: DAUHTFNYHSOVRQ-SSDOTTSWSA-N
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Description

Boc-D-beta-homoglutamine is a compound that plays a pivotal role in the synthesis of multifunctional targets . It is often used in the context of amino functions, where issues related to their protection become prominent . The compound is unique because it can accommodate two such groups .


Synthesis Analysis

The synthesis of Boc-D-beta-homoglutamine involves the conversion of an amino function to tert-butyl carbamate, also known as a Boc-derivative . This process, known as Boc-protection, was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .


Molecular Structure Analysis

The molecular formula of Boc-D-beta-homoglutamine is C11H20N2O5 . It has a molecular weight of 260.29 .


Chemical Reactions Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-D-beta-homoglutamine has a predicted boiling point of 518.9±45.0 °C and a predicted density of 1.192±0.06 g/cm3 . Its pKa is predicted to be 4.37±0.10 .

Future Directions

Boc-D-beta-homoglutamine is a compound of interest in the field of peptide synthesis . It is expected to continue playing an important role in this context, especially in parallel with the Fmoc-group . BOC Sciences, a world-leading provider of special chemicals, offers Nβ-Boc-L-β-homoglutamine in bulk , indicating a potential market demand for this compound.

properties

IUPAC Name

(3R)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUHTFNYHSOVRQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-beta-homoglutamine

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